1-Propanol, 2-nitro-, (S)- 1-Propanol, 2-nitro-, (S)-
Brand Name: Vulcanchem
CAS No.: 192045-61-7
VCID: VC13831589
InChI: InChI=1S/C3H7NO3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3/t3-/m0/s1
SMILES: CC(CO)[N+](=O)[O-]
Molecular Formula: C3H7NO3
Molecular Weight: 105.09 g/mol

1-Propanol, 2-nitro-, (S)-

CAS No.: 192045-61-7

Cat. No.: VC13831589

Molecular Formula: C3H7NO3

Molecular Weight: 105.09 g/mol

* For research use only. Not for human or veterinary use.

1-Propanol, 2-nitro-, (S)- - 192045-61-7

Specification

CAS No. 192045-61-7
Molecular Formula C3H7NO3
Molecular Weight 105.09 g/mol
IUPAC Name (2S)-2-nitropropan-1-ol
Standard InChI InChI=1S/C3H7NO3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3/t3-/m0/s1
Standard InChI Key PCNWBUOSTLGPMI-VKHMYHEASA-N
Isomeric SMILES C[C@@H](CO)[N+](=O)[O-]
SMILES CC(CO)[N+](=O)[O-]
Canonical SMILES CC(CO)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(S)-2-Nitro-1-propanol (CH3CH(NO2)CH2OH\text{CH}_3-\text{CH}(\text{NO}_2)-\text{CH}_2\text{OH}) features a three-carbon chain with a hydroxyl group at position 1 and a nitro group at position 2. The (S)-configuration arises from the prioritization of substituents around the chiral center (C2), following the Cahn-Ingold-Prelog rules . The nitro group’s electron-withdrawing nature influences the compound’s reactivity, particularly in hydrogen-bonding interactions and acid-base behavior.

Table 1: Physicochemical Properties of (S)-2-Nitro-1-Propanol

PropertyValueSource
Molecular FormulaC3H7NO3\text{C}_3\text{H}_7\text{NO}_3
Molar Mass105.09 g/mol
CAS Registry Number192045-61-7
Stereochemistry(S)-configuration at C2

Synthesis and Stereochemical Considerations

General Synthesis of Nitro Alcohols

The condensation of nitroalkanes with carbonyl compounds is a well-established route to nitro alcohols. For example, the patent US4241226A describes the preparation of 2-nitro-2-methyl-1-propanol via the reaction of 2-nitropropane with formaldehyde in a basic medium . While this method targets a methyl-substituted analog, it highlights key principles applicable to (S)-2-nitro-1-propanol:

  • Catalysis: Alkaline hydroxides (e.g., NaOH) facilitate the Henry reaction, enabling nitro-aldol condensation.

  • Reaction Conditions: Temperatures between 40–58°C and pH 7–11 optimize yield and purity .

Challenges in Enantioselective Synthesis

The synthesis of enantiomerically pure (S)-2-nitro-1-propanol remains undocumented in available literature. Achieving stereocontrol typically requires:

  • Chiral Catalysts: Asymmetric catalysis using organocatalysts or metal complexes to induce enantioselectivity.

  • Resolution Techniques: Kinetic resolution or chromatographic separation of racemic mixtures.
    Current methods for analogous compounds suggest that enzymatic resolution or chiral stationary-phase HPLC could isolate the (S)-enantiomer, though experimental validation is lacking .

Physicochemical Behavior and Stability

Solubility and Reactivity

(S)-2-Nitro-1-propanol’s solubility profile is influenced by its polar functional groups:

  • Hydroxyl Group: Enhances water solubility via hydrogen bonding.

  • Nitro Group: Contributes to dipole-dipole interactions, favoring solubility in polar aprotic solvents (e.g., DMSO).
    The compound’s stability is pH-dependent, with decomposition risks under strongly acidic or basic conditions due to nitro group reduction or hydroxyl group oxidation.

Spectroscopic Characterization

  • IR Spectroscopy: Expected signals include O-H stretch (~3300 cm1^{-1}), nitro symmetric/asymmetric stretches (~1370 cm1^{-1} and ~1550 cm1^{-1}), and C-O stretch (~1050 cm1^{-1}).

  • NMR Spectroscopy: 1H^1\text{H} NMR would show splitting patterns indicative of chiral center proximity, with distinct signals for the hydroxyl proton (δ 1.5–2.5 ppm) and methyl groups .

Biological and Pharmacological Implications

Key Findings from Analogous Compounds :

  • Mechanism: Voltage-gated K+^+ channel activation reduces cytosolic Ca2+^{2+}, relaxing vascular smooth muscle.

  • Potency: EC50_{50} values range from 0.16 μM (thromboxane-induced contraction) to 4.50 μM (KCl-induced contraction).

Industrial and Synthetic Applications

Intermediate in Organic Synthesis

Nitro alcohols serve as precursors to amines (via reduction) and β-nitro ketones (via oxidation). The (S)-enantiomer could be valuable in asymmetric synthesis, particularly for pharmaceuticals requiring chiral centers.

Future Research Directions

  • Enantioselective Synthesis: Development of catalytic asymmetric methods to produce (S)-2-nitro-1-propanol efficiently.

  • Biological Profiling: In vitro and in vivo studies to assess pharmacokinetics and therapeutic potential.

  • Stability Optimization: Formulation strategies to enhance shelf-life and reduce decomposition.

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